molecular formula C14H20N4O4 B14469934 L-Leucyl-N-(4-nitrophenyl)glycinamide CAS No. 71732-39-3

L-Leucyl-N-(4-nitrophenyl)glycinamide

Cat. No.: B14469934
CAS No.: 71732-39-3
M. Wt: 308.33 g/mol
InChI Key: MKSBNLMOGKSQIH-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-N-(4-nitrophenyl)glycinamide: is a synthetic peptide compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of leucine and glycine amino acids, along with a nitrophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Leucyl-N-(4-nitrophenyl)glycinamide typically involves the coupling of L-leucine and glycine derivatives with a nitrophenyl group. The process often employs peptide coupling reagents such as carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond . The reaction is usually carried out in an organic solvent such as DMF or DCM under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, including temperature, solvent choice, and reagent concentrations, to maximize efficiency and minimize costs. Advanced purification techniques such as HPLC and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: L-Leucyl-N-(4-nitrophenyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

L-Leucyl-N-(4-nitrophenyl)glycinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of L-Leucyl-N-(4-nitrophenyl)glycinamide involves its interaction with specific molecular targets, such as dopamine receptors in the central nervous system . The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction is believed to be mediated through allosteric modulation, where the compound enhances the affinity of the receptor for its natural ligand.

Comparison with Similar Compounds

L-Leucyl-N-(4-nitrophenyl)glycinamide can be compared with other similar compounds, such as:

    L-Prolyl-L-leucyl-glycinamide (PLG): Shares a similar peptide backbone but lacks the nitrophenyl group.

    L-Leucyl-glycinamide: Similar structure but without the nitrophenyl group, used in various biochemical studies.

    N-(4-nitrophenyl)glycinamide: Lacks the leucine residue, primarily used in studies involving nitrophenyl derivatives.

The presence of the nitrophenyl group in this compound imparts unique chemical properties, making it distinct from these similar compounds.

Properties

CAS No.

71732-39-3

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

(2S)-2-amino-4-methyl-N-[2-(4-nitroanilino)-2-oxoethyl]pentanamide

InChI

InChI=1S/C14H20N4O4/c1-9(2)7-12(15)14(20)16-8-13(19)17-10-3-5-11(6-4-10)18(21)22/h3-6,9,12H,7-8,15H2,1-2H3,(H,16,20)(H,17,19)/t12-/m0/s1

InChI Key

MKSBNLMOGKSQIH-LBPRGKRZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.